
5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole: is a heterocyclic compound featuring an imidazole ring substituted with a 2,5-dimethylphenyl group and two methyl groups. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylbenzaldehyde with ammonium acetate and a suitable amine under acidic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho and para to the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethylphenyl isocyanate
- 2,5-Dimethylphenylthioureido acid derivatives
- Phenylpropanoids
Uniqueness
5-(2,5-Dimethylphenyl)-1,2-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its imidazole ring is a versatile scaffold that can be modified to enhance its activity and selectivity .
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
5-(2,5-dimethylphenyl)-1,2-dimethylimidazole |
InChI |
InChI=1S/C13H16N2/c1-9-5-6-10(2)12(7-9)13-8-14-11(3)15(13)4/h5-8H,1-4H3 |
Clave InChI |
MXDVARKYEDWSGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=CN=C(N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


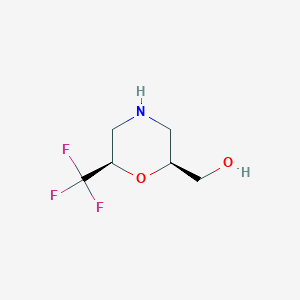
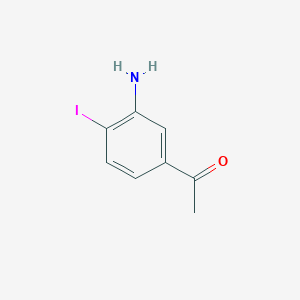
![8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B15198294.png)
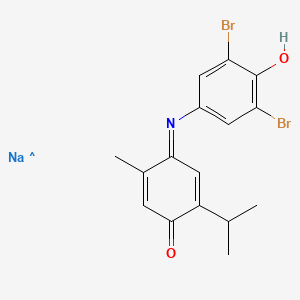
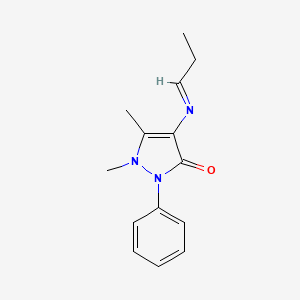
![2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B15198307.png)


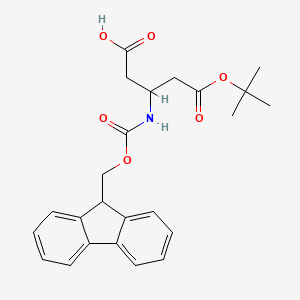
![Methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15198356.png)


![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-ethyloxane-3,4,5-triol](/img/structure/B15198369.png)

